molecular formula C9H5ClF3NO2 B12872353 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole

2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12872353
M. Wt: 251.59 g/mol
InChI Key: XFPNPMAPTUJOGX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chloromethyl group and a trifluoromethoxy group attached to the benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the reaction of 2-aminophenols with aldehydes in the presence of an acid catalyst, such as samarium triflate, under mild conditions . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure .

Industrial Production Methods

Industrial production of benzoxazoles, including this compound, often employs scalable and efficient methods. These methods include the use of reusable acid catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include substituted benzoxazoles, benzothiazoles, and benzimidazoles .

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole include:

  • 2-Trifluoromethylbenzoxazole
  • 2-Substituted Benzoxazoles
  • Benzothiazoles
  • Benzimidazoles

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

2-(chloromethyl)-5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H5ClF3NO2/c10-4-8-14-6-3-5(16-9(11,12)13)1-2-7(6)15-8/h1-3H,4H2

InChI Key

XFPNPMAPTUJOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)CCl

Origin of Product

United States

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